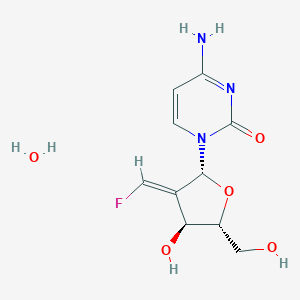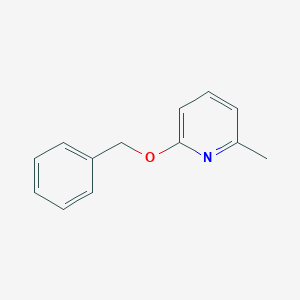
Tezacitabine monohydrate
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la tézacitabine implique plusieurs étapes :
Protection de la cytidine : La cytidine est protégée à l’aide de 1,3-dichloro-1,1,3,3-tétraisopropyldisiloxane dans la pyridine pour produire un dérivé de cytidine entièrement protégé.
Séparation des isomères : La fluorovinyl sulfone est séparée en isomères (E) et (Z) par chromatographie éclair.
Méthodes de production industrielle : Les méthodes de production industrielle de la tézacitabine sont axées sur l’optimisation du rendement et de la pureté du composé. Ces méthodes impliquent souvent une synthèse à grande échelle en utilisant les mêmes étapes réactionnelles que celles décrites ci-dessus, avec des étapes de purification supplémentaires pour assurer la stabilité et l’efficacité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : La tézacitabine subit plusieurs types de réactions chimiques, notamment :
Phosphorylation : Phosphorylée par des kinases cellulaires pour former des métabolites actifs diphosphate et triphosphate.
Inhibition des enzymes : La forme diphosphate inhibe irréversiblement la ribonucléotide réductase, tandis que la forme triphosphate agit comme un substrat pour l’ADN polymérase.
Réactifs et conditions courants :
Phosphorylation : Les kinases cellulaires sont les principaux réactifs impliqués dans la phosphorylation de la tézacitabine.
Inhibition des enzymes : L’inhibition de la ribonucléotide réductase et de l’ADN polymérase se produit dans des conditions physiologiques à l’intérieur de la cellule.
Principaux produits formés :
Métabolites diphosphate et triphosphate : Ces métabolites actifs sont formés par phosphorylation et sont responsables de l’activité antinéoplasique du composé.
4. Applications de la recherche scientifique
La tézacitabine a un large éventail d’applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
Tezacitabine has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic purine nucleoside analogue in various chemical studies.
Biology: Investigated for its role in inhibiting DNA synthesis and inducing apoptosis in tumor cells.
Medicine: Explored as a potential treatment for various cancers, including colorectal cancer, lung cancer, leukemia, and gastric cancer
Mécanisme D'action
La tézacitabine exerce ses effets par un double mécanisme d’action :
Inhibition de la ribonucléotide réductase : La forme diphosphate de la tézacitabine se lie et inhibe irréversiblement la ribonucléotide réductase, ce qui entraîne l’inhibition de la synthèse de l’ADN dans les cellules tumorales.
Terminaison de la chaîne d’ADN : La forme triphosphate de la tézacitabine agit comme un substrat pour l’ADN polymérase, ce qui entraîne son incorporation dans l’ADN et la terminaison de la chaîne subséquente.
Cibles et voies moléculaires :
Ribonucléotide réductase : La principale cible de la tézacitabine, responsable de la conversion des diphosphates de ribonucléoside en diphosphates de désoxyribonucléoside.
ADN polymérase : La forme triphosphate de la tézacitabine agit comme un substrat pour cette enzyme, ce qui entraîne la terminaison de la chaîne d’ADN.
Comparaison Avec Des Composés Similaires
La tézacitabine est similaire à d’autres analogues de nucléosides, tels que :
Gemcitabine : Les deux composés inhibent la ribonucléotide réductase et sont utilisés dans le traitement du cancer.
Cytarabine : Partage des similitudes structurales avec la tézacitabine et est également utilisé comme agent antinéoplasique.
Unicité de la tézacitabine :
Double mécanisme d’action : Contrairement à certains autres analogues de nucléosides, la tézacitabine a un double mécanisme d’action, inhibant la ribonucléotide réductase et agissant comme un substrat pour l’ADN polymérase.
Résistance à la désactivation métabolique : La tézacitabine est relativement résistante à la désactivation par la cytidine désaminase, ce qui améliore son efficacité.
Liste des composés similaires :
Propriétés
IUPAC Name |
4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3+/t6-,8+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFXZLZWLOBBLO-ASKVSEFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156446 | |
| Record name | Tezacitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Phosphorylated by cellular kinases, tezacitabine is converted into its active diphosphate and triphosphate metabolites. Tezacitabine diphosphate binds to and irreversibly inhibits the activity of the enzyme ribonucleotide reductase (RNR), which may result in the inhibition of DNA synthesis in tumor cells and tumor cell apoptosis. Tezacitabine triphosphate acts as a substrate for DNA polymerase, further compromising DNA replication. This agent is relatively resistant to metabolic deactivation by cytidine deaminase. RNR catalyzes the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates necessary for DNA synthesis and is overexpressed in many tumor types. | |
| Record name | Tezacitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06433 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
130306-02-4, 171176-43-5 | |
| Record name | Tezacitabine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130306-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tezacitabine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130306024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tezacitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06433 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tezacitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEZACITABINE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7607Y95N9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)





![6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol](/img/structure/B170955.png)

![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)





